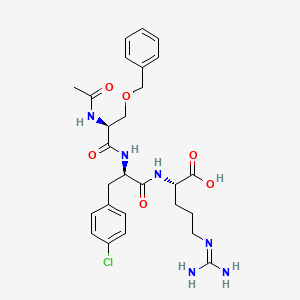

N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-Acetil-O-bencil-L-seril-4-cloro-D-fenilalanil-N~5~-(diaminometilideno)-L-ornitina" es un compuesto peptídico sintético. Los péptidos son cadenas cortas de aminoácidos unidos por enlaces peptídicos y desempeñan funciones cruciales en los procesos biológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de "N-Acetil-O-bencil-L-seril-4-cloro-D-fenilalanil-N~5~-(diaminometilideno)-L-ornitina" suele implicar la síntesis peptídica en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se acopla a la cadena en crecimiento utilizando reactivos de acoplamiento como HBTU o DIC.

Desprotección: Los grupos protectores temporales (por ejemplo, Fmoc) se eliminan para permitir que se una el siguiente aminoácido.

Escisión: El péptido completado se escinde de la resina y se purifica.

Métodos de producción industrial

La producción industrial de péptidos suele implicar la utilización de sintetizadores de péptidos automatizados, que racionalizan el proceso de SPPS. Estas máquinas pueden gestionar la síntesis a gran escala con alta precisión y eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en los grupos bencilo y fenilo.

Reducción: Las reacciones de reducción pueden tener lugar en el grupo diaminometilideno.

Sustitución: Las reacciones de sustitución pueden implicar el grupo cloro.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Nucleófilos como las aminas o los tioles.

Productos principales

Los productos principales de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados del alcohol bencílico, mientras que la reducción podría producir derivados de la amina.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto puede utilizarse como bloque de construcción para moléculas más complejas o como compuesto modelo para estudiar la síntesis y las reacciones de los péptidos.

Biología

En la investigación biológica, los péptidos como este se utilizan a menudo para estudiar las interacciones de las proteínas, las funciones de las enzimas y las vías de señalización celular.

Medicina

En medicina, los péptidos sintéticos se exploran por su potencial como agentes terapéuticos, incluidos los fármacos para el tratamiento de diversas enfermedades.

Industria

En el sector industrial, los péptidos se utilizan en el desarrollo de nuevos materiales, como los hidrogeles y los nanomateriales, debido a sus propiedades únicas.

Mecanismo De Acción

El mecanismo de acción de "N-Acetil-O-bencil-L-seril-4-cloro-D-fenilalanil-N~5~-(diaminometilideno)-L-ornitina" dependería de su objetivo biológico específico. En general, los péptidos ejercen sus efectos uniéndose a receptores o enzimas específicos, modulando su actividad. Esta unión puede desencadenar una cascada de eventos celulares, lo que lleva a la respuesta biológica deseada.

Comparación Con Compuestos Similares

Compuestos similares

N-Acetil-L-seril-L-fenilalanil-L-ornitina: Un péptido más simple con componentes de aminoácidos similares.

N-Acetil-O-bencil-L-seril-L-fenilalanil-L-ornitina: Carece de los grupos cloro y diaminometilideno.

Unicidad

La presencia de los grupos cloro y diaminometilideno en "N-Acetil-O-bencil-L-seril-4-cloro-D-fenilalanil-N~5~-(diaminometilideno)-L-ornitina" lo hace único. Estos grupos pueden alterar significativamente la reactividad química y la actividad biológica del compuesto, lo que puede llevar a aplicaciones novedosas.

Propiedades

Número CAS |

646031-20-1 |

|---|---|

Fórmula molecular |

C27H35ClN6O6 |

Peso molecular |

575.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-phenylmethoxypropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C27H35ClN6O6/c1-17(35)32-23(16-40-15-19-6-3-2-4-7-19)25(37)34-22(14-18-9-11-20(28)12-10-18)24(36)33-21(26(38)39)8-5-13-31-27(29)30/h2-4,6-7,9-12,21-23H,5,8,13-16H2,1H3,(H,32,35)(H,33,36)(H,34,37)(H,38,39)(H4,29,30,31)/t21-,22+,23-/m0/s1 |

Clave InChI |

YLPGHSVPZXMDSP-ZRBLBEILSA-N |

SMILES isomérico |

CC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES canónico |

CC(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)

propanedinitrile](/img/structure/B12593916.png)

![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)

![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)

![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)

![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)

![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)

![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)